molecular formula C13H11N5O3 B15236152 3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B15236152
M. Wt: 285.26 g/mol
InChI Key: CQFOLVPHJKYDJA-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring, and a hydroxyphenyl group attached to the triazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxybenzaldehyde with a suitable amine and a triazine derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while nucleophilic substitution can lead to the formation of various substituted triazines .

Scientific Research Applications

3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its fused ring structure and the presence of a hydroxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C13H11N5O3/c1-17-12(20)9-11(15-13(17)21)18(2)16-10(14-9)7-3-5-8(19)6-4-7/h3-6,19H,1-2H3

InChI Key

CQFOLVPHJKYDJA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)O)C

Origin of Product

United States

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